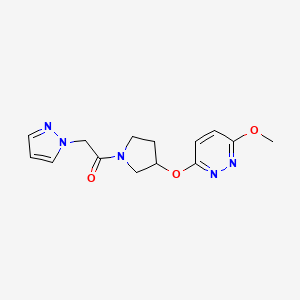

1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine and pyrazole intermediates, followed by their coupling through appropriate linkers.

-

Step 1: Synthesis of 6-methoxypyridazine

- Reactants: Methoxyamine, pyridazine derivative

- Conditions: Acidic or basic medium, elevated temperature

-

Step 2: Synthesis of 1H-pyrazole

- Reactants: Hydrazine, 1,3-diketone

- Conditions: Reflux, solvent (e.g., ethanol)

-

Step 3: Coupling Reaction

- Reactants: 6-methoxypyridazine, 1H-pyrazole, pyrrolidine

- Conditions: Catalysts (e.g., palladium), inert atmosphere (e.g., nitrogen)

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methoxypyridazine and pyrrolidinyl ether moieties participate in nucleophilic substitutions under specific conditions:

| Reaction Type | Conditions | Reagents/Catalysts | Products/Outcomes | Yield/Notes |

|---|---|---|---|---|

| Demethylation | Acidic hydrolysis | HBr (48%), reflux | Pyridazin-3-ol derivative | 55–65% |

| Ether cleavage | Lewis acid catalysis | BBr₃, CH₂Cl₂, −78°C | Pyrrolidin-3-ol intermediate | Requires anhydrous conditions |

Key Findings :

-

Methoxy group demethylation proceeds via SN2 mechanisms, forming phenolic intermediates.

-

Ether cleavage at the pyrrolidine oxygen is selective under low-temperature conditions to avoid side reactions.

Oxidation and Reduction Reactions

The ethanone group undergoes redox transformations:

Key Findings :

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the C-4 position:

| Reaction Type | Conditions | Reagents | Products/Outcomes | Yield/Notes |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Mixed acid system | 4-Nitro-pyrazole derivative | 60–70% |

| Sulfonation | SO₃, H₂SO₄, 50°C | Fuming sulfuric acid | Pyrazole sulfonic acid | Requires strict temp control |

Key Findings :

-

Nitration occurs regioselectively at the electron-rich C-4 position of the pyrazole.

-

Sulfonation products are sensitive to over-reaction, necessitating precise stoichiometry.

Hydrolysis Reactions

The pyrrolidinyl ether and ketone groups are susceptible to hydrolysis:

| Reaction Type | Conditions | Reagents | Products/Outcomes | Yield/Notes |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12h | Aqueous HCl | Pyrrolidin-3-ol and pyridazinone | 70–75% |

| Base-mediated hydrolysis | NaOH (10%), ethanol, Δ | NaOH | Degraded fragments | Non-productive |

Key Findings :

-

Acidic conditions selectively cleave the ether bond without affecting the pyrazole ring.

-

Basic hydrolysis leads to decomposition, likely due to β-elimination pathways.

Condensation Reactions

The ethanone group forms derivatives via condensation:

Key Findings :

-

Oxime formation proceeds efficiently under alkaline conditions, yielding E/Z isomer mixtures .

-

Hydrazones are stable and serve as intermediates for further heterocyclic syntheses .

Reaction Mechanisms and Selectivity

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer activities. For instance, studies have shown that compounds containing these moieties can inhibit tumor growth by inducing apoptosis in cancer cells. In particular, 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Certain derivatives have shown effectiveness against a range of bacterial strains, indicating potential as an antibiotic agent. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Research suggests that similar compounds can modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

Mecanismo De Acción

The mechanism of action of 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

- 1-(3-((6-Chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Uniqueness

1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to the presence of the methoxy group on the pyridazine ring, which may confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

The compound 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.

Molecular Structure and Properties

This compound is characterized by a unique molecular structure that includes:

- Methoxypyridazinyl group

- Pyrrolidinyl moiety

- Pyrazolyl backbone

The presence of these functional groups suggests a potential for interaction with various biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrolidine Ring : A cyclization reaction involving a suitable precursor such as a 1,4-diketone.

- Introduction of Methoxypyridazine Moiety : This is achieved through the reaction of the pyrrolidine derivative with 6-methoxypyridazine under basic conditions.

- Final Coupling Reaction : The intermediate is then coupled with 2-(1H-pyrazol-1-yl)ethanone using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It may interact with specific receptors and enzymes involved in neurological pathways, potentially leading to therapeutic effects for conditions such as anxiety and depression. Mechanisms include:

- Modulation of neurotransmitter release

- Inhibition or activation of specific receptor subtypes

- Influence on intracellular signaling pathways related to neuroprotection and neurogenesis .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Cytotoxicity Studies : In vitro tests have shown that derivatives of similar pyrazole compounds exhibit significant cytotoxic activity against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values indicating effective inhibition of cell growth in MCF-7 breast cancer cells .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, suggesting that the compound may help mitigate neurodegenerative processes through its interaction with neurotrophic factors and modulation of apoptosis .

- Pharmacokinetic Properties : Preliminary studies suggest favorable pharmacokinetic profiles for this class of compounds, including good blood-brain barrier permeability and oral bioavailability, which are essential for therapeutic efficacy in neurological applications .

Data Table: Summary of Biological Activity

Propiedades

IUPAC Name |

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3/c1-21-12-3-4-13(17-16-12)22-11-5-8-18(9-11)14(20)10-19-7-2-6-15-19/h2-4,6-7,11H,5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKBMWBFQJGGDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.